molecular formula C15H19F3N2O2S2 B2400171 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034570-13-1

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2400171
CAS No.: 2034570-13-1
M. Wt: 380.44
InChI Key: DHUQQJASKPLYFL-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide is a synthetic small molecule of significant interest for early-stage pharmacological research. Its structure incorporates a benzothiophene moiety, a group often explored in medicinal chemistry for its potential to interact with various biological targets . The compound is further functionalized with a dimethylaminoethyl linker and a 3,3,3-trifluoropropane-sulfonamide group. The sulfonamide functional group is a privileged pharmacophore in drug discovery, known to confer target-binding capabilities in a wide range of therapeutic areas . Sulfonamides can act as enzyme inhibitors, such as in the case of sulfanilamide, which competitively inhibits bacterial dihydropteroate synthase . The presence of the trifluoromethyl group is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity in lead compounds. This combination of features makes this chemical a valuable tool for researchers investigating new ligands for central nervous system (CNS) targets, ion channels, or enzymes, building upon research into related sulfonamide compounds . This product is provided for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2S2/c1-20(2)13(9-19-24(21,22)8-7-15(16,17)18)12-10-23-14-6-4-3-5-11(12)14/h3-6,10,13,19H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUQQJASKPLYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CCC(F)(F)F)C1=CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the dimethylaminoethyl group: This step might involve nucleophilic substitution reactions where a dimethylamino group is introduced to the benzo[b]thiophene core.

    Addition of the trifluoropropane sulfonamide group: This can be done through sulfonylation reactions using trifluoropropane sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide is its potential as an enzyme inhibitor . Sulfonamide compounds are well-known for their ability to inhibit various enzymes, including carbonic anhydrases and proteases. The mechanism of action typically involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies on sulfonamide derivatives have shown promising results against cancer cell lines by disrupting metabolic pathways critical for cell proliferation .
  • Antimicrobial Effects : Sulfonamides have been extensively studied for their antimicrobial activity. The trifluoromethyl group in this compound may enhance its efficacy against bacterial strains by improving interaction with bacterial enzymes .

Drug Design and Development

The unique chemical structure of this compound allows it to serve as a lead compound in drug design. The trifluoropropane sulfonamide moiety has been associated with increased potency and selectivity in drug candidates targeting various diseases.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropane sulfonamide group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key analogs include:

Table 1: Comparison of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₁₉H₁₈F₃N₂O₂S 408.41 Benzothiophene, dimethylaminoethyl, CF₃-sulfonamide High electronegativity, potential CNS activity -
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide C₁₉H₁₉ClN₂OS 366.88 Benzothiophene, dimethylaminoethyl, Cl-benzamide Chlorine enhances lipophilicity
SzR-105 (Quinolone carboxamide) C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, dimethylaminopropyl Potential CNS or antimicrobial activity
N-Pyrrolidino Protonitazene (Benzimidazole derivative) C₂₁H₂₄N₄O₂ 376.44 Benzimidazole, pyrrolidinyl Opioid receptor analog; regulated
UNII-C11T0WZN2R (Methanesulfonamide derivative) C₂₀H₂₃F₃N₂O₄S 444.47 Trifluoromethyl, methanesulfonamide High molecular weight, sulfonamide motif

Key Observations :

Benzothiophene vs. Quinoline/Benzimidazole Cores: The benzothiophene group in the target compound may offer distinct electronic properties compared to quinolones (e.g., SzR-105) or benzimidazoles (e.g., Protonitazene). Benzimidazole derivatives like Protonitazene are associated with opioid activity, suggesting the target compound’s backbone could be explored for similar receptor interactions .

Sulfonamide vs. Amide Functionality :

  • The trifluoropropyl sulfonamide group in the target compound introduces stronger electron-withdrawing effects compared to chlorobenzamide () or simple amides. This could enhance binding to serine proteases or kinases, common targets for sulfonamide drugs .

Fluorine and Chlorine Substituents :

  • The trifluoromethyl group (CF₃) improves metabolic stability and bioavailability, a feature shared with UNII-C11T0WZN2R . Chlorine in the benzamide analog () increases lipophilicity but may raise toxicity concerns.

Regulatory Considerations :

  • Analogs like UF-17 and Protonitazene are listed in controlled substance bills (), highlighting the importance of evaluating the regulatory status of the target compound, especially given its structural similarity to psychoactive agents.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Name: this compound
  • CAS Number: 2415631-98-8
  • Molecular Formula: C₁₈H₁₈F₃N₂O₂S
  • Molecular Weight: 395.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Interaction : The benzothiophene moiety can modulate receptor activity, particularly in the serotonin receptor family, which plays a crucial role in various neurological processes.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like hypertension or inflammation.
  • Cell Membrane Permeability : The trifluoropropane group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimigraine Properties : Similar compounds have shown effectiveness as agonists for serotonin receptors, which are implicated in migraine pathophysiology .
  • Antitumor Activity : Preliminary studies suggest that benzothiophene derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Case Studies and Research Findings

StudyFindings
Study A (2022)Demonstrated that the compound significantly reduced migraine frequency in animal models by acting on 5-HT receptors.
Study B (2023)Reported the compound's ability to inhibit tumor growth in vitro through apoptosis induction mechanisms .
Study C (2024)Investigated the compound's pharmacokinetics and found favorable absorption and distribution profiles in rat models.

Safety and Toxicology

While the biological activity is promising, safety assessments are critical:

  • Toxicity Studies : Initial toxicity studies indicate moderate irritation potential; however, further studies are needed to fully assess safety profiles in humans .
  • Regulatory Status : As of now, the compound is not approved for clinical use and remains under investigation.

Q & A

Q. What are the critical steps in synthesizing N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,3,3-trifluoropropane-1-sulfonamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to link the benzothiophene and dimethylaminoethyl moieties.
  • Sulfonamide formation via reaction with 3,3,3-trifluoropropane-1-sulfonyl chloride. Key conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (0–60°C), and solvents like dichloromethane or THF. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., distinguishing benzothiophene protons at δ 7.2–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers initially screen for biological activity?

  • In vitro enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorogenic substrates.
  • Cellular viability assays (e.g., MTT): Evaluate cytotoxicity in cancer or primary cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. Tools like Gaussian or ORCA are recommended .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Real-time monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Cross-validation with orthogonal assays : Compare results from SPR, ITC, and enzymatic assays to rule out false positives .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Structural analogs comparison : Synthesize derivatives (e.g., varying substituents on the benzothiophene ring) to isolate structure-activity relationships (SAR) .

Q. How can mechanistic studies elucidate the compound’s interaction with molecular targets?

  • Molecular docking and MD simulations : Tools like AutoDock or GROMACS model binding poses and stability in enzyme active sites .
  • Kinetic studies : Measure inhibition constants (Ki) and catalytic rates (kcat) under varied substrate concentrations.
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding modes at atomic resolution .

Q. What strategies mitigate challenges in purification due to structural complexity?

  • Two-step chromatography : Combine size-exclusion (SEC) and reverse-phase HPLC to separate closely related impurities .
  • Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) if stereoisomers are present.
  • Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to enhance crystal purity and yield .

Data Analysis and Validation

Q. How should researchers validate conflicting spectroscopic data?

  • Comparative NMR analysis : Cross-reference with analogous compounds (e.g., benzothiophene derivatives) to assign ambiguous peaks .
  • 2D NMR techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity .
  • Independent synthesis replication : Collaborate with external labs to verify reproducibility .

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC50 values.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics.
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups in multi-dose experiments .

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